molecular formula C20H23N B13448103 [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)

Cat. No.: B13448103
M. Wt: 277.4 g/mol
InChI Key: AJRJPORIQGYFMT-JVXRWIERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves the N-demethylation of methadone. This process is primarily catalyzed by the cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6 . The reaction conditions typically involve the presence of these enzymes in a biological system, such as the liver.

Industrial Production Methods

Industrial production of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is not common as it is primarily a metabolite of methadone. it can be synthesized in a laboratory setting for research purposes using chemical synthesis methods that mimic the metabolic pathways in the human body .

Chemical Reactions Analysis

Types of Reactions

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled laboratory conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can lead to the formation of various oxidized derivatives, while reduction can result in reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is unique due to its specific formation pathway and its role as a marker for methadone use. Its specific stereochemistry (S-enantiomer) also distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

(2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine

InChI

InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m0/s1

InChI Key

AJRJPORIQGYFMT-JVXRWIERSA-N

Isomeric SMILES

C/C=C/1\C(C[C@@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.